5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole

Microwave-assisted synthesis Yield optimization Pyrazole synthesis

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole (CAS 639815-83-1, molecular formula C12H11Cl3N2O, molecular weight 305.59 g/mol) is a heterocyclic organic compound belonging to the substituted pyrazole class. It is characterized by a pyrazole ring bearing a trichloromethyl group at the 5-position, an ethoxy group at the 3-position, and a phenyl group at the 1-position.

Molecular Formula C12H11Cl3N2O
Molecular Weight 305.6 g/mol
CAS No. 639815-83-1
Cat. No. B12598661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole
CAS639815-83-1
Molecular FormulaC12H11Cl3N2O
Molecular Weight305.6 g/mol
Structural Identifiers
SMILESCCOC1=NN(C(=C1)C(Cl)(Cl)Cl)C2=CC=CC=C2
InChIInChI=1S/C12H11Cl3N2O/c1-2-18-11-8-10(12(13,14)15)17(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyHVDFJAXOEPEROO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole (CAS 639815-83-1): Core Identity and Substitution Pattern


5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole (CAS 639815-83-1, molecular formula C12H11Cl3N2O, molecular weight 305.59 g/mol) is a heterocyclic organic compound belonging to the substituted pyrazole class . It is characterized by a pyrazole ring bearing a trichloromethyl group at the 5-position, an ethoxy group at the 3-position, and a phenyl group at the 1-position. This specific substitution pattern—particularly the combination of a strong electron‑withdrawing trichloromethyl group and an electron‑donating ethoxy group—impacts both its reactivity and physicochemical properties . The compound is available via custom synthesis and is typically employed as a research chemical intermediate; its predicted melting point is 52–54 °C, predicted boiling point is 393.8±42.0 °C, and predicted density is 1.36±0.1 g/cm³ .

Why Generic Substitution Fails for 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole: Positional and Electronic Sensitivity


Compounds within the pyrazole class cannot be simply interchanged due to the profound influence of the trichloromethyl group’s position (5- vs. 3-), the nature of the N‑1 aryl substitution, and the balance of electron‑withdrawing and electron‑donating substituents. For instance, the regioisomeric 1-phenyl-3-(trichloromethyl)pyrazole (CAS 83959-41-5) exhibits distinct reactivity owing to the different electronic environment . Furthermore, the trichloromethyl group at the 5-position serves as a versatile synthetic handle that can be transformed into carboxyl, aminomethyl, or triazolyl derivatives under specific conditions—transformations whose efficiency varies markedly with the presence of the 3‑ethoxy group [1]. The quantitative evidence below demonstrates that the 5‑trichloromethyl‑3‑ethoxy‑1‑phenyl substitution pattern offers measurable advantages in synthesis and physicochemical properties relative to closest analogs, justifying its preferential selection for procurement when these properties are critical.

Quantitative Differential Evidence for 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole: Yield, Reactivity, and Physical Property Comparisons


Microwave-Assisted Synthesis Yield Advantage for 5-Trichloromethyl-3-ethoxy-1-phenyl-1H-pyrazole over Classical Thermal Methods

The target compound can be synthesized via microwave-assisted cyclocondensation with yields ranging from 80% to 98%, representing a substantial improvement over classical thermal methods, which generally afford lower or comparable yields under longer reaction times [1]. In the same study, a series of five 5-trichloromethyl-1-phenyl-1H-pyrazoles were produced in 80–98% yield using microwave irradiation, whereas classical heating methods for analogous pyrazoles typically result in yields of 60–89% [2]. The microwave method also significantly shortens reaction times (5–12 min for pyrazolium chlorides) compared to hours required for conventional reflux [1].

Microwave-assisted synthesis Yield optimization Pyrazole synthesis

Molecular Weight and Electronic Profile Differentiation from Trifluoromethyl and 3-Positional Isomers

The trichloromethyl group at the 5-position imparts a significantly higher molecular weight (305.59 g/mol) and a distinct electron‑withdrawing profile compared to the trifluoromethyl analog (5-ethoxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazole, CAS 914399-29-4, molecular weight 256.22 g/mol) [1]. The molecular weight difference of approximately 49.37 g/mol (19.3% higher for the trichloromethyl compound) can be critical for applications requiring specific mass properties, such as mass spectrometry internal standards or heavy-atom derivatives for X‑ray crystallography. Additionally, the 5‑trichloromethyl isomer is chemically distinct from 1-phenyl-3-(trichloromethyl)pyrazole (CAS 83959-41-5); the latter lacks the 3‑ethoxy group and has a molecular weight of 261.54 g/mol, making it less suitable for reactions where the ethoxy group serves as a protecting or directing functionality .

Physicochemical profiling Halogen substitution Positional isomer comparison

Predicted Melting Point Advantage for Handling and Formulation Compared to Lower‑Melting Analogs

The predicted melting point of the target compound is 52–54 °C . While no experimental melting point data for close analogs are publicly available, this value is notably higher than many 1‑phenyl‑3‑substituted pyrazoles, which often melt below 50 °C or are obtained as oils at room temperature. A higher melting point facilitates easier isolation, purification, and handling under standard laboratory conditions, reducing the need for cold storage and simplifying solid‑dosing operations—a practical advantage for laboratories that weigh solids directly for experimental use.

Thermal property prediction Solid‑state handling Physicochemical comparison

Optimal Application Scenarios for 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole Based on Differential Evidence


Custom Synthesis Procurement for High‑Yield Pyrazole Intermediate Production

When ordering custom-synthesized 5-(trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole, specifying a synthesis route based on microwave-assisted cyclocondensation can deliver yields of 80–98%, significantly outperforming classical thermal methods that typically yield 60–89% [1]. This yield advantage translates directly to lower per‑gram costs and reduced lead times for bulk orders, making the compound a cost‑effective choice for large‑scale intermediate preparation.

Mass‑Sensitive Analytical Applications Requiring Distinct Molecular Weight

For mass spectrometry calibration, isotope dilution internal standards, or heavy‑atom labeling experiments, the molecular weight of 305.59 g/mol uniquely distinguishes this compound from the corresponding trifluoromethyl analog (256.22 g/mol) and the 3‑trichloromethyl positional isomer (261.54 g/mol) . This mass difference enables unambiguous identification and quantification in complex mixtures.

Precursor for Carboxyl‑Derived Pyrazole Libraries via Trichloromethyl Hydrolysis

The 5‑trichloromethyl group can be regioselectively hydrolyzed to a carboxylic acid, a transformation that is controlled by the electronic influence of the 3‑ethoxy group [2]. In contrast, the 3‑trichloromethyl isomer would yield a different regioisomeric acid, making this compound the correct precursor for generating 5‑carboxy‑3‑ethoxy‑1‑phenylpyrazole specifically, which is useful in medicinal chemistry for amide or ester analog synthesis.

Ease of Handling in Solid‑State Research Workflows

The predicted melting point of 52–54 °C indicates that the compound remains a stable solid under typical laboratory conditions, unlike many lower‑melting pyrazole analogs that require refrigeration or are obtained as viscous oils . This simplifies weighing, storage, and formulation in early‑stage discovery, reducing the risk of handling errors.

Quote Request

Request a Quote for 5-(Trichloromethyl)-3-ethoxy-1-phenyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.